molecular formula C29H28N4O5S2 B12722424 Acetic acid, (4-((3-(((methylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide CAS No. 139207-43-5

Acetic acid, (4-((3-(((methylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide

Cat. No.: B12722424
CAS No.: 139207-43-5
M. Wt: 576.7 g/mol
InChI Key: ZUTDCJXGHUXSIQ-GNKBDSHPSA-N
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Description

Acetic acid, (4-((3-(((methylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide is a complex organic compound with a unique structure that includes a thiazolidinylidene ring, a phenoxy group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinylidene intermediate. This intermediate is then reacted with a phenoxy derivative and a hydrazide to form the final product. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinylidene derivatives and phenoxy hydrazides. These compounds share structural features and may exhibit similar reactivity and applications .

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique properties and reactivity. This makes it a valuable target for research in various fields, as it may offer advantages over other similar compounds in terms of efficacy, stability, or specificity .

Properties

CAS No.

139207-43-5

Molecular Formula

C29H28N4O5S2

Molecular Weight

576.7 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-[3-[(2-methylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C29H28N4O5S2/c1-19-6-4-5-7-23(19)30-18-33-28(35)26(40-29(33)39)15-20-8-11-22(12-9-20)38-17-27(34)32-31-16-21-10-13-24(36-2)25(14-21)37-3/h4-16,30H,17-18H2,1-3H3,(H,32,34)/b26-15+,31-16+

InChI Key

ZUTDCJXGHUXSIQ-GNKBDSHPSA-N

Isomeric SMILES

CC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NN=CC4=CC(=C(C=C4)OC)OC)SC2=S

Origin of Product

United States

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